2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-5-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKPGZSMQKKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and phenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production, such as heterogeneous catalysts and green solvents, are often employed .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid is an organic compound that falls under the category of life science products . American Elements supplies this compound in various volumes and can produce it to customer specifications, offering high and ultra-high purity forms .
Basic Information
- Chemical Formula:
- Molecular Weight: 217.23
- IUPAC Name: 2-(3-amino-5-phenylpyrazol-1-yl)acetic acid
- CAS Number: 74361-78-7
- MDL Number: MFCD24489525
- PubChem CID: 12626439
Potential Applications
While the search results do not directly list applications of this compound, they do provide some context regarding pyrazole derivatives.
- Anti-inflammatory agents: Pyrazolone derivatives have been explored as potential non-ulcerogenic anti-inflammatory lead candidates . A study utilizing molecular operating environment (MOE) software, looked at the anti-inflammatory activity of pyrazolone derivatives . The study found that FASA_H (fractional hydrophobic surface area) was positively correlated with anti-inflammatory activity, while dipole and AM1_IP (ionization potential) were negatively correlated .
- Inhibitors: 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives have been identified as human dihydroorotate dehydrogenase (DHODH) inhibitors .
Mechanism of Action
The mechanism of action of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Phenyl vs. Small Alkyl/Fluorinated Groups : The phenyl group in the parent compound enhances π-π interactions but reduces solubility compared to smaller substituents (e.g., –CH₃ in ). Fluorinated analogs (CF₃, CHF₂) increase lipophilicity and metabolic stability .
- Amino Group vs.
- Molecular Weight: Brominated derivative 12a has the highest MW (389.25) due to the phenoxy and Br groups, impacting bioavailability .
Biological Activity
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazole ring with an amino group and a phenyl substituent. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 217.23 g/mol
- IUPAC Name : 2-(3-amino-5-phenylpyrazol-1-yl)acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, modulating cellular pathways involved in inflammation and cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various kinases, which are critical in signaling pathways related to cancer and inflammation .
- Antioxidant Activity : Molecular docking studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress within cells .
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For example, derivatives have shown IC values comparable to established anti-inflammatory drugs like diclofenac .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines, including:
- Breast Cancer (MCF7, MDA-MB-231) : Exhibited significant antiproliferative effects.
- Lung Cancer (A549) : Demonstrated cytotoxicity against lung cancer cells.
In vitro studies suggest that the compound can inhibit the growth of multiple cancer types, including breast, lung, and colorectal cancers .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
